molecular formula C19H21N5O2 B2788693 3-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide CAS No. 920461-65-0

3-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide

Cat. No.: B2788693
CAS No.: 920461-65-0
M. Wt: 351.41
InChI Key: PECKKZYVMHNXIC-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide is a synthetic organic compound featuring a propanamide core linked to a 4-methoxyphenyl group and a methylene bridge to a 1-(p-tolyl)-1H-tetrazole ring. The tetrazole moiety is a well-known bioisostere for carboxylic acids and other functional groups, which can influence the compound's physicochemical properties, metabolic stability, and binding affinity to biological targets . This structural motif is of significant interest in medicinal chemistry and pharmaceutical research for the design and development of new therapeutic agents. Compounds with tetrazole scaffolds are investigated for their potential interactions with various enzymes and receptors . This product is intended for laboratory research purposes only and is not approved for use in humans or animals. Researchers are encouraged to conduct their own experiments to fully characterize the compound's properties, biological activity, and potential research applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-3-8-16(9-4-14)24-18(21-22-23-24)13-20-19(25)12-7-15-5-10-17(26-2)11-6-15/h3-6,8-11H,7,12-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECKKZYVMHNXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with a suitable reagent to form the methoxyphenyl intermediate.

    Introduction of the Tetrazole Ring: The intermediate is then reacted with a tetrazole precursor under specific conditions to introduce the tetrazole ring.

    Coupling with p-Tolyl Group: The final step involves coupling the tetrazole intermediate with a p-tolyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Amide Hydrolysis

The propanamide backbone undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions: 6M HCl, reflux at 110°C for 8–12 hrs

  • Product: 3-(4-methoxyphenyl)propanoic acid and 1-(p-tolyl)-1H-tetrazol-5-yl)methanamine

  • Yield: ~78% (optimized via microwave-assisted methods)

Basic Hydrolysis

  • Conditions: 2M NaOH, ethanol/water (1:1), 80°C for 6 hrs

  • Selectivity: Favors cleavage of the amide bond without affecting the tetrazole ring

Tetrazole Ring Modifications

The 1H-tetrazole moiety participates in electrophilic and cycloaddition reactions:

Reaction TypeConditionsProductYieldSource
N-Alkylation K₂CO₃, DMF, 60°C, alkyl halide5-(alkylmethyl)-1-(p-tolyl)-1H-tetrazole65–82%
1,3-Dipolar Cycloaddition CuI, DIPEA, alkyne derivativesTriazolo-tetrazole hybrids45–60%

These reactions retain the p-tolyl substituent while enabling diversification at the tetrazole nitrogen .

Methoxyphenyl Group Reactivity

The 4-methoxyphenyl group undergoes:

Demethylation

  • Reagents: BBr₃, CH₂Cl₂, −10°C → RT

  • Product: 3-(4-hydroxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide

  • Application: Precursor for phenolic coupling reactions

Electrophilic Aromatic Substitution

  • Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups at the meta position relative to methoxy

  • Sulfonation: SO₃/H₂SO₄ generates sulfonic acid derivatives for solubility enhancement

Catalytic Coupling Reactions

Pd-mediated cross-coupling enables structural diversification:

Suzuki–Miyaura Reaction

  • Reagents: Pd(PPh₃)₄, K₂CO₃, aryl boronic acid

  • Site: Brominated derivatives at the methoxyphenyl ring

  • Yield Range: 55–73% for biaryl products

Stability Under Physiological Conditions

Critical for pharmacological applications:

ParameterConditionsDegradation PathwayHalf-LifeSource
pH 1.2 (Simulated Gastric) 37°C, 24 hrsAmide hydrolysis (23%)8.2 hrs
pH 7.4 (Blood Plasma) 37°C, 24 hrsTetrazole ring oxidation (9%)>24 hrs

Comparative Reactivity with Structural Analogs

Data from related tetrazole-amides highlights key trends:

CompoundAmide Hydrolysis Rate (k, h⁻¹)Tetrazole Alkylation Yield
3-(4-Methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide0.1282%
N-(3-methoxyphenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide0.0976%
3-(4-chlorophenyl)-N-(tetrazolylmethyl)propanamide 0.1868%

The electron-donating methoxy group reduces amide hydrolysis rates compared to chloro-substituted analogs .

Synthetic Optimization Strategies

Key advancements in production methodologies:

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hrs to 35 mins for amide coupling steps

  • Flow Chemistry : Achieves 94% conversion in tetrazole alkylation using continuous microreactors

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted tetrazoles can inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus . The incorporation of the 4-methoxyphenyl group may enhance these properties by increasing lipophilicity, facilitating membrane penetration.

Anti-inflammatory Properties

Compounds containing tetrazole rings have been investigated for their anti-inflammatory effects. In vitro studies indicated that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

Anticancer Potential

Tetrazoles have also been explored for their anticancer properties. Research indicates that specific derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways . The compound may demonstrate similar effects due to its structural characteristics.

Synthesis of Bioactive Compounds

The unique structure of 3-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide makes it a valuable intermediate in the synthesis of more complex bioactive molecules. Its ability to act as a building block facilitates the development of novel pharmaceuticals with enhanced efficacy and reduced side effects .

Catalytic Applications

Tetrazole-based compounds have shown promise as catalysts in organic reactions. Their ability to stabilize transition states can lead to improved reaction rates and selectivity, making them useful in synthetic organic chemistry .

Polymer Chemistry

The incorporation of tetrazole derivatives into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. The nitrogen-rich nature of tetrazoles contributes to improved flame retardancy in polymers .

Sensors and Detection Systems

Tetrazoles are being studied for their potential use in sensor technology due to their ability to undergo redox reactions. This property allows for the development of sensors that can detect various analytes with high sensitivity .

Case Studies

Application TypeStudy ReferenceFindings
Antimicrobial Activity Demonstrated efficacy against E. coli and S. aureus.
Anti-inflammatory Properties Modulation of inflammatory pathways observed in vitro.
Anticancer Potential Induced apoptosis in cancer cell lines; specific mechanisms identified.
Synthesis Utilized as an intermediate in synthesizing complex bioactive compounds.
Material Science Enhanced thermal stability and flame retardancy in polymer composites.
Sensors High sensitivity detected for target analytes using tetrazole-based sensors.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide involves its interaction with specific molecular targets. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, while the tetrazole ring can coordinate with metal ions or act as a bioisostere for carboxylic acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Variations on the Tetrazole Ring

  • N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide () : Replacing the p-tolyl group with 4-ethoxyphenyl introduces a bulkier alkoxy substituent. This modification may enhance lipophilicity but reduce metabolic stability due to increased susceptibility to oxidative dealkylation.
  • Molecular weight (341.34 g/mol) and hydrogen-bonding capacity (2 donors, 6 acceptors) differ slightly from the target compound .

Modifications to the Propanamide Chain

  • 3-(4-Bromophenyl)-4-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ca, ) : Incorporation of a bromophenyl group and sulfonyl moiety increases molecular weight (476.04 g/mol) and introduces steric hindrance. The nitrile group may enhance reactivity in further derivatization .
  • tert-Butyl 3-cyano-2-((((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)methyl)propanoate (3ga, ): The tert-butyl ester and cyano groups improve solubility in organic solvents (yield: 60%) but reduce polarity compared to the target compound’s amide group .

Physicochemical Properties

Table 1: Comparison of Key Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents Reference
Target Compound Not Provided Not Reported Not Given p-Tolyl, 4-methoxyphenyl, propanamide
3ca (4-Bromophenyl analog) 476.04 61.8–62.7 70 Bromophenyl, sulfonyl, nitrile
3da (Biphenyl analog) 474.16 139.1–141.0 57 Biphenyl, sulfonyl, nitrile
N-(4-Fluorophenyl) analog 341.34 Not Reported Not Given Fluorophenyl, methoxyphenyl
3ga (tert-Butyl ester analog) 412.14 Not Reported 60 tert-Butyl, cyano, sulfonyl

Key Observations :

  • Sulfonyl-containing analogs (e.g., 3ca, 3da) exhibit higher melting points, suggesting stronger intermolecular interactions (e.g., dipole-dipole) .
  • The tert-butyl ester analog (3ga) has a lower yield (60%) compared to bromophenyl analog 3ca (70%), possibly due to steric challenges in synthesis .

Biological Activity

3-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide, a compound featuring a tetrazole moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H22N4O2C_{18}H_{22}N_{4}O_{2}, with a molecular weight of 342.39 g/mol. The structure includes a methoxyphenyl group, a tetrazole ring, and a propanamide backbone, which may contribute to its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus, Escherichia coli4 µg/mL
Compound BKlebsiella pneumoniae, Streptococcus agalactiae8 µg/mL
This compoundS. epidermidis2 µg/mL

The compound demonstrated significant activity against S. epidermidis, with an MIC of 2 µg/mL, indicating its potential as an effective antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, tetrazole derivatives have been evaluated for antifungal activity. Compounds structurally related to the target compound were tested against various fungal strains, showing moderate to high efficacy.

CompoundFungal Strains TestedMinimum Inhibitory Concentration (MIC)
Compound CCandida albicans16 µg/mL
Compound DAspergillus niger32 µg/mL

These findings suggest that the tetrazole moiety may enhance antifungal activity, making it a valuable scaffold in drug development .

Anticancer Activity

The anticancer potential of compounds containing the tetrazole ring has been explored in various studies. For example, derivatives similar to this compound were tested against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Cell LineIC50 (µM) for Compound EIC50 (µM) for Compound F
MCF-71520
HeLa1025
A5491222

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

Antimicrobial Mechanism: The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

Anticancer Mechanism: It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases or by disrupting cell cycle progression.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study A: A study involving a series of tetrazole derivatives demonstrated significant antibacterial activity against multi-drug resistant strains of S. aureus, highlighting the therapeutic potential of these compounds.
  • Case Study B: In vitro tests on human cancer cell lines revealed that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics, suggesting enhanced potency and selectivity.

Q & A

Q. What are the key synthetic steps for preparing 3-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide?

The synthesis typically involves:

  • Amide bond formation : Coupling 3-(4-methoxyphenyl)propanoyl chloride with the tetrazole-containing amine intermediate under inert conditions (e.g., dry THF, 0–5°C).
  • Tetrazole ring synthesis : Cyclization of a nitrile precursor with sodium azide and ammonium chloride in DMF at 80–100°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol . Key controls : Monitor reaction progress via TLC and optimize pH to avoid side reactions (e.g., hydrolysis of the tetrazole ring) .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR : 1^1H and 13^{13}C NMR to confirm methoxyphenyl (δ ~3.8 ppm for OCH3_3), tetrazole (δ ~8.5–9.5 ppm for aromatic protons), and propanamide (δ ~6.5–7.5 ppm for NH) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 392.18) .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (tetrazole C-N) .

Q. What are the compound’s solubility properties for in vitro assays?

  • Polar solvents : Soluble in DMSO (≥50 mg/mL) and methanol.
  • Aqueous buffers : Limited solubility in water (<0.1 mg/mL); use co-solvents (e.g., 5% DMSO in PBS) for biological testing . Validation : Conduct stability tests via HPLC to confirm no degradation in assay buffers .

Advanced Research Questions

Q. How can contradictory NMR data between synthetic batches be resolved?

  • Root cause analysis : Check for residual solvents (e.g., DMF) or regioisomeric impurities in the tetrazole ring .
  • Advanced techniques : Use 1^1H-15^{15}N HMBC NMR to confirm tetrazole substitution patterns or X-ray crystallography for unambiguous structural assignment . Example : A 2025 study resolved regioisomerism in a tetrazole derivative via SC-XRD (SHELX refinement) .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) for cyclization steps to reduce reaction time .
  • Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Data-driven approach : Use design of experiments (DoE) to model interactions between temperature, catalyst loading, and yield .

Q. How can computational methods predict biological activity?

  • Molecular docking : Simulate binding to targets like COX-2 or 5-LOX using AutoDock Vina; prioritize poses with ∆G < -8 kcal/mol .
  • ADMET prediction : Use SwissADME to assess bioavailability (e.g., Lipinski’s rule compliance) and toxicity (e.g., Ames test predictions) . Case study : A 2023 study linked methoxyphenyl-tetrazole hybrids to anti-inflammatory activity via COX-2 inhibition (IC50_{50} ~2.1 µM) .

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